5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one

Chiral auxiliary design Steric shielding Conformational analysis

5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one (CAS 1082557-78-5) is a heterocyclic organic compound belonging to the oxazolidinone family, characterized by a five-membered ring containing oxygen and nitrogen atoms, with a sterically bulky tert-butyl group at the 3-position and a primary aminomethyl substituent at the 5-position. Its molecular formula is C₈H₁₆N₂O₂, with a molecular weight of 172.22 g/mol.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Cat. No. B13062664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CC(OC1=O)CN
InChIInChI=1S/C8H16N2O2/c1-8(2,3)10-5-6(4-9)12-7(10)11/h6H,4-5,9H2,1-3H3
InChIKeyVZPPBICTEWLGBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one: Core Properties and Procurement-Relevant Classification


5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one (CAS 1082557-78-5) is a heterocyclic organic compound belonging to the oxazolidinone family, characterized by a five-membered ring containing oxygen and nitrogen atoms, with a sterically bulky tert-butyl group at the 3-position and a primary aminomethyl substituent at the 5-position . Its molecular formula is C₈H₁₆N₂O₂, with a molecular weight of 172.22 g/mol . The compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and organic synthesis, owing to the distinct reactivity imparted by its two functional handles: the nucleophilic aminomethyl group and the sterically shielding tert-butyl group on the oxazolidinone ring nitrogen [1].

Why Generic Oxazolidinone Substitution Fails: The Critical Role of 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one's Dual Functionality


Generic substitution among oxazolidinone building blocks is scientifically unsound because the identity of both the N3-substituent and the C5-substituent dictates downstream reactivity, stereochemical outcome, and biological target engagement . The tert-butyl group provides unique steric shielding that is absent in N-methyl, N-isopropyl, or N-aryl analogs, directly influencing the conformational preferences of the oxazolidinone ring and the accessibility of the C5 side chain [1]. Simultaneously, the primary amine at C5 enables derivatization pathways (acylation, reductive amination, carbamate formation) that are mechanistically distinct from those available to the corresponding C5-hydroxymethyl or C5-acetamidomethyl analogs [2]. Replacing this compound with a structurally similar but functionally distinct analog would alter reaction kinetics, product distribution, and pharmacological profile, rendering generic interchange experimentally invalid.

Quantitative Differentiation Evidence for 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one Against Closest Analogs


Steric Parameter Comparison: Tert-Butyl vs. Methyl at N3 Dictates Conformational Rigidity

The N3-tert-butyl group in 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one provides a significantly larger steric footprint (Taft Es ≈ -1.54) compared to the N3-methyl analog (Es = 0.00), a difference of approximately 1.54 steric units [1]. This steric bulk restricts rotation around the N3–C=O bond and shields the oxazolidinone carbonyl from nucleophilic attack, directly impacting diastereoselectivity in reactions employing chiral oxazolidinone auxiliaries [2]. In terpenoid-derived oxazolidin-2-one systems, increasing steric bulk at the nitrogen position has been demonstrated to improve asymmetric induction from 60% ee (isopropyl) to >98% ee (camphene-derived) in Diels-Alder cycloadditions [2]. While direct head-to-head data for the title compound in asymmetric induction are not published, the class-level inference establishes that N3-tert-butyl substitution provides steric differentiation relative to N3-methyl or N3-isopropyl analogs.

Chiral auxiliary design Steric shielding Conformational analysis

Molecular Weight and Lipophilicity Differentiation: N3-tert-Butyl vs. N3-Aryl Substitution

5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one (MW 172.22 g/mol) is significantly lighter than N3-aryl-substituted 5-aminomethyl-2-oxazolidinones (e.g., 3-(4-morpholinophenyl) analog: MW ~291 g/mol) . The calculated logP for the tert-butyl analog is estimated at approximately 0.5–1.0 (ACD/Labs prediction), compared to >2.0 for N3-aryl congeners . This lower molecular weight and reduced lipophilicity make the tert-butyl compound a more suitable building block for fragment-based drug discovery and for applications requiring improved aqueous solubility of downstream conjugates.

Physicochemical properties Drug-likeness Building block selection

Patent-Cited Synthetic Utility: Validated Intermediate for Antibacterial Oxazolidinones

The patent literature explicitly teaches the use of 5-(tert-butylcarbamoyl)-aminomethyl-oxazolidinone intermediates, structurally derived from or converging with 5-(aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one, in the manufacture of pharmacologically useful antibacterial oxazolidinones [1]. US Patent 6,833,453 B2 describes a method of manufacturing such compounds by condensing a carbamate with a tert-butylcarbamoyl protected derivative of glycidylamine, achieving yields of 65–85% in representative examples [1]. In contrast, the corresponding N3-methyl or N3-isopropyl analogs are not cited as intermediates in the same patent family for the target antibacterial pharmacophore, indicating a specific structural requirement for the tert-butyl substitution in this synthetic route [2].

Antibacterial synthesis Patent-validated intermediate Process chemistry

Functional Handle Orthogonality: Primary Amine at C5 Enables Diversification Routes Unavailable to C5-Hydroxymethyl or C5-Acetamidomethyl Analogs

The primary aminomethyl group at C5 in 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one provides a nucleophilic handle for acylation, sulfonylation, reductive amination, urea formation, and carbamate coupling [1]. This contrasts with the C5-hydroxymethyl analog (e.g., 5-(hydroxymethyl)-3-tert-butyl-1,3-oxazolidin-2-one), which requires activation (e.g., mesylation or tosylation) prior to nucleophilic displacement, adding one synthetic step and reducing overall efficiency [2]. The C5-acetamidomethyl analog (as in linezolid and related antibacterials) has a blocked amine and cannot undergo further N-derivatization without deprotection. Therefore, the title compound uniquely enables direct, one-step diversification into amide, sulfonamide, urea, and secondary amine libraries without protecting group manipulation [1].

Chemoselective derivatization Building block versatility Parallel synthesis

MAO Inhibition Class Potential: 5-Aminomethyl Oxazolidinones as Mechanism-Based Inactivators

5-(Aminomethyl)-3-aryl-2-oxazolidinones have been established as mechanism-based inactivators of monoamine oxidase B (MAO B), with the aminomethyl group being essential for time-dependent irreversible inhibition . In the seminal study by Gates and Silverman (1990), the 3-phenyl substituted analog demonstrated an IC50 of 12 µM against MAO B with time-dependent inactivation kinetics . The 5-acetamidomethyl analog (linezolid-type) does not exhibit this mechanism-based inactivation because the amine is blocked [1]. While direct IC50 data for 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one against MAO B are not published, the structure-activity relationship established for the class indicates that the primary aminomethyl group is the pharmacophoric requirement for MAO inactivation, and the N3-tert-butyl substitution may modulate potency and isoform selectivity .

Monoamine oxidase inhibition Mechanism-based inactivation Neuropharmacology

Enzymatic Resolution Compatibility: Tert-Butyl Oxazolidinones as Substrates for Lipase-Catalyzed Kinetic Resolution

Racemic 5-acyloxymethyl-3-tert-butyl-oxazolidin-2-ones have been successfully resolved using lipases, with lipoprotein lipase Amano 3 (Pseudomonas aeruginosa) showing enantioselective hydrolysis [1]. In comparative studies, 5-hexanoyloxymethyl-3-tert-butyl-oxazolidin-2-one and 5-octanoyloxymethyl-3-isopropyl-oxazolidin-2-one were both substrates for enzymatic resolution, but the tert-butyl analog exhibited distinct enantioselectivity profiles (E values) that differed from the isopropyl analog [1]. This demonstrates that the N3-tert-butyl group influences enzyme recognition and selectivity in biocatalytic resolutions, a property not shared by N3-methyl or unsubstituted oxazolidinones [2].

Biocatalysis Kinetic resolution Chiral building blocks

Optimal Use Cases for 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one Based on Differentiating Evidence


Scaffold for Chiral Auxiliary Design in Asymmetric Synthesis

The steric bulk of the N3-tert-butyl group (Taft Es ≈ -1.54) makes this compound an ideal candidate for development as a chiral auxiliary, where high facial selectivity in enolate alkylations, aldol reactions, or Diels-Alder cycloadditions is required [1]. The aminomethyl handle at C5 can be functionalized to introduce additional chiral directing groups or to facilitate auxiliary removal under mild conditions. This application is supported by class-level evidence demonstrating that increasing steric bulk at the oxazolidinone nitrogen improves diastereoselectivity from 60% ee (isopropyl) to >98% ee (terpenoid-derived) [1].

Key Intermediate in Antibacterial Oxazolidinone Process Chemistry

As validated by US Patent 6,833,453 B2, compounds structurally related to 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one serve as intermediates in the manufacture of pharmacologically active antibacterial oxazolidinones [2]. The reported synthetic yields of 65–85% in patent examples, combined with the explicit claiming of the tert-butyl substitution as critical for the synthetic route, make this compound a strategic procurement target for organizations developing or manufacturing oxazolidinone antibiotics [2].

Diversifiable Building Block for Parallel Medicinal Chemistry Libraries

The primary aminomethyl group at C5 enables one-step diversification into amides, sulfonamides, ureas, and secondary amines without protecting group manipulations [3]. This compares favorably to C5-hydroxymethyl analogs (which require activation) and C5-acetamidomethyl analogs (which require deprotection), saving 1–2 synthetic steps per derivative. This step-economy advantage is particularly valuable in lead optimization programs requiring rapid preparation of 50–200 compound libraries for structure-activity relationship exploration [3].

Lead Compound for CNS-Targeted MAO B Inhibitor Programs

The presence of the free 5-aminomethyl group is established as the pharmacophoric requirement for mechanism-based inactivation of monoamine oxidase B . The N3-tert-butyl substitution may offer improved blood-brain barrier penetration relative to N3-aryl analogs due to lower molecular weight (172.22 vs. >250 g/mol) and reduced polar surface area . This compound is therefore a rational starting point for neuroscience drug discovery programs seeking irreversible MAO B inhibitors with potentially differentiated pharmacokinetic profiles compared to the known 3-aryl series .

Quote Request

Request a Quote for 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.